molecular formula C10H13BrClN B8188442 (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No.: B8188442
M. Wt: 262.57 g/mol
InChI Key: OSFXULGYSXHFHM-OGFXRTJISA-N
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Description

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative with a bromine substituent at position 6 and a methyl group at position 3. The compound’s stereochemistry (R-configuration) and substitution pattern influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity. The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXULGYSXHFHM-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Friedel-Crafts Alkylation

A widely used approach involves N-(2-chloroethyl)-6-bromo-benzylamine as a precursor. Cyclization is achieved using AlCl₃ or AlBr₃ under high-temperature conditions (160–210°C) to form the tetrahydroisoquinoline core.

Reaction Conditions

ParameterValue
Cyclization AgentAlCl₃ (2–3 equivalents)
Temperature180–200°C
Time8–12 hours
Yield75–80% (for analogous compounds)

This method ensures the formation of the fused bicyclic structure while retaining the bromine substituent at C6.

Alternative Cyclization Methods

  • Bischler-Napieralski Reaction : Intramolecular cyclization of phenethylamide derivatives under acidic conditions (e.g., PCl₅ or POCl₃).

  • Suzuki Coupling : Introduction of aryl groups via palladium-catalyzed cross-coupling, though less common for methyl substitution.

Introduction of the Methyl Group at C3

The methyl substituent at position 3 is critical for stereochemical and pharmacological specificity.

Direct Incorporation via Alkylation

The methyl group is introduced during the cyclization step by using a phenethylamine precursor with a pre-existing methyl branch. For example:

  • Starting Material : 3-Methyl-6-bromo-phenethylamine.

  • Cyclization : Reaction with AlCl₃ forms the tetrahydroisoquinoline core, positioning the methyl group at C3.

Example Protocol

  • Reagents : 3-Methyl-6-bromo-phenethylamine, AlCl₃ (1.6 equivalents).

  • Conditions : Decalin solvent, 120°C, 16 hours.

  • Yield : ~75% (analogous to WO2002088088A1).

Post-Cyclization Functionalization

For compounds lacking the methyl group in the precursor, Grignard reagents (e.g., CH₃MgBr) can substitute halogens or other leaving groups at C3. However, this approach is less efficient due to steric hindrance.

Stereocontrol: Asymmetric Hydrogenation

The R-configuration is achieved through transfer hydrogenation using chiral Ru(II) catalysts.

Key Steps

  • Dihydroisoquinoline Intermediate : Synthesized via cyclization or oxidation of the tetrahydroisoquinoline.

  • Catalyst System : Ru(II)-complex (e.g., [RuCl₂(diamine)(diamine)] with chiral ligands).

  • Conditions : H₂ gas (1–3 atm), MeOH/EtOAc solvent, 25–50°C.

Catalytic Asymmetric Hydrogenation Data

ParameterValue
Enantiomeric Excess>95% (for analogous compounds)
Conversion>90%
Catalyst Loading1–5 mol%

This method is scalable and avoids racemization, ensuring high enantiopurity.

Bromination at C6

The bromine substituent is introduced either pre- or post-cyclization , depending on the synthetic route.

Pre-Cyclization Bromination

  • Starting Material : 6-Bromo-phenethylamine derivatives.

  • Advantage : Retains bromine during cyclization.

Post-Cyclization Electrophilic Substitution

  • Reagents : Br₂ or NBS (N-bromosuccinimide) in CH₃CN.

  • Challenge : Requires directing groups to ensure regioselectivity.

Salt Formation: Hydrochloride Salt Synthesis

The free base is converted to the hydrochloride salt via acid treatment .

Procedure

  • Treat : Tetrahydroisoquinoline free base with HCl gas in Et₂O or i-PrOH.

  • Crystallization : Recrystallize in i-PrOH to isolate the salt.

Physical Data

PropertyValue
Melting Point221–224°C (analogous salts)
Purity>95% (HPLC)

Critical Challenges and Solutions

ChallengeSolution
Stereocontrol Chiral Ru catalysts.
Regioselectivity Pre-cyclization bromination.
Yield Optimization AlCl₃ stoichiometry (1.6–2.5 eq).

Comparative Analysis of Methods

MethodAdvantagesLimitations
AlCl₃ Cyclization High yield, simple setupRequires high temperatures
Transfer Hydrogenation High enantiopurityExpensive catalysts
Grignard Addition Flexibility in substitutionLow efficiency for C3

Mechanism of Action

The mechanism of action of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (R)-6-Bromo-3-methyl-THIQ hydrochloride and related compounds are summarized below:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-6-Bromo-3-methyl-THIQ hydrochloride Br (6), CH₃ (3) C₁₀H₁₃BrClN 274.58 Chiral intermediate; potential CNS activity
6-Trifluoromethyl-THIQ hydrochloride CF₃ (6) C₁₀H₁₁ClF₃N 237.65 Enhanced lipophilicity; kinase inhibition
6-Bromo-4,4-dimethyl-THIQ hydrochloride Br (6), (CH₃)₂ (4) C₁₁H₁₅BrClN 288.60 Anticancer candidate (quinoline derivative)
8-Bromo-6-methoxy-THIQ Br (8), OCH₃ (6) C₁₀H₁₂BrNO 242.11 Synthetic intermediate for alkaloids
3,6,7-Trimethoxy-4-methyl-THIQ OCH₃ (3,6,7), CH₃ (4) C₁₃H₁₉NO₃ 237.30 Antidiabetic effects in animal models

Key Comparisons

Substituent Effects on Bioactivity Bromine vs. Trifluoromethyl (Position 6): Bromine’s electronegativity and size enhance halogen bonding in receptor interactions, whereas the trifluoromethyl group in 6-Trifluoromethyl-THIQ hydrochloride increases lipophilicity, improving blood-brain barrier penetration . Methyl vs.

Stereochemical Influence The (R)-enantiomer of 6-Bromo-3-methyl-THIQ hydrochloride may exhibit distinct pharmacokinetic profiles compared to its (S)-counterpart or non-chiral analogs. For example, methyl (R)-6-bromo-THIQ-3-carboxylate (a related ester derivative) is used in asymmetric synthesis due to its stereoselective reactivity .

Quinoline vs. Isoquinoline Core The 6-Bromo-4,4-dimethylquinoline hydrochloride () differs in its bicyclic structure (quinoline vs. isoquinoline), leading to altered π-π stacking interactions and bioavailability. Quinoline derivatives are more commonly explored for antimicrobial applications, whereas isoquinolines target neurotransmitter receptors .

Synthetic Utility

  • 8-Bromo-6-methoxy-THIQ () serves as a precursor for alkaloid synthesis, while (R)-6-Bromo-3-methyl-THIQ hydrochloride is tailored for chiral drug development.
  • The methoxy group in 6-Methoxy-THIQ () facilitates electrophilic substitution reactions, unlike bromine’s role in nucleophilic pathways .

Research Findings and Limitations

  • Biological Activity: Limited direct data exist for (R)-6-Bromo-3-methyl-THIQ hydrochloride, but analogs like 3,6,7-Trimethoxy-4-methyl-THIQ show antidiabetic effects via RBP4 modulation in diabetic rats .
  • Reactivity: The bromine atom in position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 6-(2-cyclopropyl-pyrimidin-5-yl)-THIQ derivatives ().
  • Gaps in Data: No UV/FTIR spectra or pharmacokinetic profiles for the target compound are available in the provided evidence, highlighting the need for further experimental validation.

Biological Activity

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 3rd position, contribute to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H13BrClN
  • Molar Mass : 262.58 g/mol
  • CAS Number : 2649263-32-9

The compound's bicyclic structure consists of a fused benzene ring and a nitrogen-containing ring, which enhances its reactivity and biological interactions due to electronic and steric effects .

Biological Activity Overview

Research indicates that tetrahydroisoquinolines exhibit diverse biological activities, including:

  • Neuroprotective Effects : Compounds in this class have been studied for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The unique substitution pattern of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may enhance its neuroprotective properties .
  • Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity for dopamine receptors (D2R over D3R), indicating potential applications in treating psychiatric disorders . The specific interactions with dopamine receptors could lead to novel therapeutic agents for conditions like schizophrenia.
  • Antimicrobial Activity : Tetrahydroisoquinolines have been evaluated for their effects against various pathogens. The presence of the bromine atom may enhance antimicrobial efficacy compared to other halogenated analogs .

Structure-Activity Relationship (SAR)

The SAR of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline highlights how modifications in the molecular structure can influence biological activity:

CompoundKey DifferencesBiological Activity
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolineBromine at 6th positionEnhanced binding affinity to D2R
6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of bromineReduced neuroprotective effects
6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of bromineAltered reactivity patterns

The bromine atom significantly influences both the reactivity and biological activity of the compound compared to its chloro-, fluoro-, or iodo-substituted analogs .

Case Studies and Research Findings

  • Neuroprotection Studies : In a study examining the neuroprotective effects of tetrahydroisoquinolines on neuronal cell lines exposed to oxidative stress, (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated a significant reduction in cell death compared to controls. The mechanism was attributed to its ability to modulate antioxidant pathways .
  • Dopamine Receptor Agonism : A pharmacological evaluation indicated that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline acts as a partial agonist at D2 receptors. This selectivity suggests potential use in developing treatments for dopamine-related disorders without the full agonist side effects .

Synthesis Methods

The synthesis of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:

  • Methylation : Introduction of the methyl group at the 3rd position using alkylation reactions.
  • Hydrogenation : Reduction of isoquinoline to form the tetrahydro structure using catalytic hydrogenation.
  • Formation of Hydrochloride Salt : Conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid .

Scientific Research Applications

Biological Activities

Research has demonstrated that tetrahydroisoquinolines, including (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, exhibit diverse biological activities. These include:

Antimicrobial Properties

Studies indicate that compounds related to tetrahydroisoquinolines possess significant antimicrobial effects against various pathogens. For instance:

  • Antibacterial Activity : The compound has shown promise against Gram-positive and Gram-negative bacteria. Research highlights its potential as an antibacterial agent against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.
CompoundActivityReference
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinolineInhibitory effects on bacterial growth
6d & 6eMIC of 6.25 µg/mL against M. smegmatis

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Tetrahydroisoquinolines are often investigated for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Drug Development

The compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological efficacy:

  • Analogs Development : Researchers are investigating analogs of this compound to optimize pharmacological properties and improve target specificity.

Pharmacological Exploration

Current studies focus on understanding how the compound interacts with specific enzymes or receptors involved in disease pathways. This research is crucial for elucidating its potential roles in treating conditions such as:

  • Infectious Diseases : Targeting bacterial infections.
  • Neurodegenerative Disorders : Exploring protective effects on neuronal health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride with high enantiomeric purity?

  • Methodological Answer : Optimized synthetic routes often involve asymmetric hydrogenation or chiral resolution techniques. For example, enantiopure tetrahydroisoquinoline derivatives can be synthesized using chiral auxiliaries or catalysts to control stereochemistry at the 3-methyl position. Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) ensures ≥98% enantiomeric excess (ee). Structural confirmation requires 1^1H/13^13C NMR and X-ray crystallography to validate the (R)-configuration .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Multimodal analytical validation is critical.

  • NMR Spectroscopy : Compare 1^1H and 13^13C chemical shifts with literature data for analogous tetrahydroisoquinoline derivatives (e.g., 6,7-dimethoxy variants in ).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 261.03 for C10_{10}H13_{13}BrN·HCl).
  • X-ray Diffraction : Resolve ambiguities in stereochemistry by crystallizing the compound and analyzing unit cell parameters .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the bromo substituent.
  • Handling : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of hydrochloride particulates. Conduct regular stability assays (e.g., HPLC purity checks every 6 months) to monitor degradation, as brominated tetrahydroisoquinolines are prone to dehalogenation under prolonged storage .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation. Detection at 254 nm is optimal for the aromatic bromo group.
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity in pharmacokinetic studies. Calibrate with certified reference standards (e.g., LGC Standards’ pharmaceutical-grade materials in ) .

Advanced Research Questions

Q. How does the enantiomeric purity of (R)-6-Bromo-3-methyl-THIQ hydrochloride influence its pharmacological activity in receptor-binding assays?

  • Methodological Answer : Enantiomeric impurities (e.g., (S)-isomer) can significantly alter binding affinity. For example:

  • Experimental Design : Conduct competitive binding assays (e.g., with 3^3H-labeled ligands) on serotonin or dopamine receptors. Compare IC50_{50} values of racemic vs. enantiopure samples.
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate Ki values. A ≥10-fold difference in potency between enantiomers suggests stereospecific interactions. Purity thresholds should be ≥95% ee to avoid confounding results .

Q. What strategies resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Perform phase-solubility studies in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation.
  • Contradiction Analysis : Discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms). Characterize solid-state properties via powder XRD and DSC to correlate solubility with polymorphic stability .

Q. How can researchers mitigate side reactions (e.g., debromination) during functionalization of this compound?

  • Methodological Answer :

  • Reaction Optimization : Avoid strong bases (e.g., NaOH) and high temperatures (>80°C). Use palladium-catalyzed cross-coupling (Suzuki-Miyaura) under mild conditions (e.g., 50°C, THF/H2_2O) to preserve the bromo group.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR spectroscopy to detect byproducts early .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion over 60 minutes using LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorogenic substrates. A ≥50% inhibition at 10 µM indicates high metabolic liability, necessitating structural modification (e.g., fluorination at the 6-position as in ) .

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